Ethyl 2,2-difluoroethanecarboximidate
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Overview
Description
Ethyl 2,2-difluoroethanecarboximidate is an organic compound with the molecular formula C4H7F2NO. It is a member of the carboximidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-difluoroethanecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. This reaction typically proceeds under mild conditions, using hydrochloric acid as a catalyst . The general mechanism involves the formation of an imidate intermediate, which is then converted to the desired carboximidate.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Pinner reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoroethanecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can be hydrolyzed to form esters and amides.
Addition Reactions: It can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which react under mild acidic or basic conditions.
Electrophiles: Such as halogens and carbonyl compounds, which react under neutral or slightly acidic conditions.
Major Products Formed:
Amidines: Formed from reactions with amines.
Esters: Formed from hydrolysis reactions.
Scientific Research Applications
Ethyl 2,2-difluoroethanecarboximidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoroethanecarboximidate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is attributed to the presence of the difluoromethyl group, which enhances the electrophilic character of the compound. The molecular targets and pathways involved include nucleophilic sites on biomolecules and other organic substrates .
Comparison with Similar Compounds
- Ethyl 2,2-difluoroethanecarboxylate
- Methyl 2,2-difluoroethanecarboximidate
- Propyl 2,2-difluoroethanecarboximidate
Comparison: this compound is unique due to its specific reactivity and stability, which are influenced by the ethyl group and the difluoromethyl moiety. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
ethyl 2,2-difluoroethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c1-2-8-4(7)3(5)6/h3,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLMPFHCNWKLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019019-37-4 |
Source
|
Record name | ethyl 2,2-difluoroethanecarboximidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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